molecular formula C5H8N4O B2386569 3-amino-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1129541-01-0

3-amino-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2386569
CAS No.: 1129541-01-0
M. Wt: 140.146
InChI Key: HCFWBNDFFGDAHJ-UHFFFAOYSA-N
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Description

3-amino-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by cyclization to form the pyrazole ring . Specific reaction conditions, such as the use of catalysts like Nano-ZnO, can enhance the regioselectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70. This method not only simplifies the reaction workup but also presents valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-methyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition-metal catalysts, photoredox catalysts, and one-pot multicomponent processes . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

3-amino-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-amino-1-methyl-1H-pyrazole-5-carboxamide include:

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

5-amino-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3,(H2,6,8)(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFWBNDFFGDAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129541-01-0
Record name 3-amino-1-methyl-1H-pyrazole-5-carboxamide
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